[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)7-9-6-12(18-14-9)11-5-8-3-1-2-4-10(8)17-11/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKSGCCTSBCGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran nucleus is a key structural component in the target molecule. Its synthesis typically involves cyclization reactions starting from substituted phenols or related precursors.
Method Overview:
Benzofuran can be synthesized via a two-step process involving the reaction of substituted nitrobenzenes (e.g., 4-chloronitrobenzene) with ketone oximes (e.g., 2-hexanone oxime), followed by cyclization in acidic media. For example, 1-(4-hydroxyphenyl)-1,3-heptandione is prepared and then reacted with O-(4-nitrophenyl)hydroxylamine in acetic acid at elevated temperatures (~115°C) to form substituted benzofurans. The product is isolated by cooling, seeding, and filtration with washing steps to yield benzofuran derivatives in 65-69% yield.-
- Solvent: Acetic acid
- Temperature: 20°C to 115°C during reaction; cooling to 4°C for crystallization
- Purification: Filtration and washing with aqueous acetic acid and water
- Yield: Approximately 65-70%
Introduction of the Acetic Acid Side Chain
The acetic acid substituent at the isoxazol-3-yl position is introduced via alkylation or substitution reactions using chloroacetic acid or its derivatives.
Representative Synthetic Route:
In a related synthetic pathway for benzofuran derivatives linked to acetic acid, the mercapto group on benzofuro-pyrimidine derivatives was alkylated with chloroacetic acid in aqueous sodium carbonate and sodium hydroxide solution, stirring overnight at room temperature. After acidification and extraction, the product was purified by recrystallization, yielding sulfanyl acetic acid derivatives in 65-83% yield.This approach can be adapted for isoxazole-linked benzofuran acetic acids by reacting the appropriate isoxazole intermediate bearing a nucleophilic site (e.g., thiol or hydroxyl) with chloroacetic acid under basic conditions.
Integrated Synthetic Scheme for [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic Acid
Based on the above methodologies, a plausible preparation method involves:
Synthesis of 2-acetylbenzofuran:
Salicylaldehyde treated with chloroacetone in the presence of anhydrous potassium carbonate yields 2-acetylbenzofuran.Formation of Isoxazole Ring:
The 2-acetylbenzofuran intermediate is reacted with hydroxylamine derivatives to form the isoxazole ring via cyclization.Acetic Acid Functionalization:
The isoxazole intermediate is then alkylated with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Analytical Data and Yields from Related Compounds
| Compound Type | Key Reagents/Conditions | Yield (%) | Solvent | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|---|
| Benzofuran derivatives (e.g., 2-acetylbenzofuran) | Salicylaldehyde + chloroacetone, K2CO3 | 65-75 | Ethanol | 58-143 | C11H8O2 (varies with substituents) |
| Benzofuro-pyrimidine sulfanyl acetic acid derivatives | Chloroacetic acid + sodium carbonate, NaOH | 65-83 | Ethanol | 64-83 | C13H11N3O5S (varies) |
Notes on Reaction Monitoring and Purification
Monitoring: Thin Layer Chromatography (TLC) is commonly used to track reaction progress, typically using hexane and methyl acetate mixtures as mobile phases.
Purification: Recrystallization from ethanol or aqueous dimethylformamide (DMF) is standard to obtain pure compounds.
Characterization: Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry are employed to confirm structures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it into an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated, nitrated, or hydroxylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran and isoxazole exhibit significant antimicrobial properties. A study synthesized various compounds based on the benzofuran-isoxazole framework and screened them for antibacterial and antifungal activities. Notably, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound 1 | High (B. subtilis) | Moderate (A. niger) |
| Compound 2 | Moderate (S. aureus) | High (A. niger) |
| Compound 3 | High (E. coli) | Low |
Anti-inflammatory Properties
Studies have indicated that [5-(1-benzofuran-2-yl)isoxazol-3-yl]acetic acid exhibits anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Cytotoxicity Studies
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The results indicated that certain derivatives possess selective cytotoxicity, making them candidates for further development as anticancer agents .
Synthetic Applications
The synthesis of this compound involves several methodologies, including cyclization reactions that yield high purity products suitable for biological testing.
Synthetic Method Overview
- Starting Materials : Benzofuran derivatives and isoxazole precursors.
- Reagents : Use of bases such as potassium carbonate or sodium hydroxide.
- Conditions : Reactions typically conducted under reflux in organic solvents like dichloromethane.
Case Study 1: Antimicrobial Screening
A comprehensive study synthesized multiple derivatives of the compound and assessed their antimicrobial efficacy using standard methods such as the disk diffusion method and broth microdilution techniques. The findings highlighted specific compounds with remarkable activity against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers, supporting its potential therapeutic application in conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function, while the isoxazole ring can inhibit enzymes involved in inflammatory pathways . These interactions lead to the compound’s antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of isoxazole-acetic acid derivatives. Key structural analogs and their distinguishing features are discussed below.
Structural Analogs with Furan and Benzofuran Modifications
Table 1: Comparison of Substituents and Key Properties
| Compound Name | CAS Number | Substituent on Isoxazole | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid | Not provided | Benzofuran | Likely C₁₃H₉NO₄ | ~259.22 (estimated) | High aromaticity, potential for strong π-π interactions |
| Methyl 5-(furan-2-yl)isoxazole-3-carboxylate | 33545-41-4 | Furan + methyl ester | C₁₀H₈NO₄ | 207.17 | Ester group enhances lipophilicity |
| 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 | Furan + carboxylic acid | C₈H₅NO₄ | 179.13 | Increased acidity vs. ester analogs |
| 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid | 1018165-66-6 | Furan + methoxy-acetic acid | C₁₀H₉NO₅ | 239.18 | Ether linkage may improve solubility |
Key Differences :
Analogs with Alternative Aromatic Systems
Table 2: Comparison with Benzisoxazole and Phenyl Derivatives
| Compound Name | CAS Number | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 2-(1,2-Benzisoxazol-3-yl)acetic acid | 4865-84-3 | Benzisoxazole | C₉H₆NO₃ | 176.15 | Smaller aromatic system, higher acidity |
| [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid | 1417361-64-8 | 4-Methylphenyl | C₁₂H₁₁NO₃ | 217.22 | Methyl group enhances lipophilicity |
| 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid | 24146-84-7 | 4-Chlorophenyl | C₁₁H₈ClNO₃ | 237.64 | Chlorine increases electronegativity |
Key Differences :
Functional Group Variations in Isoxazole Derivatives
Table 3: Functional Group Impact on Properties
| Compound Name | CAS Number | Functional Group | Key Property Differences |
|---|---|---|---|
| [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride | Not provided | Methoxy + amine hydrochloride | Increased water solubility due to ionic form |
| {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine Hydrochloride | Not provided | Methyl + amine hydrochloride | Moderate solubility, hydrophobic interactions |
Key Differences :
- Amine vs. Acetic Acid : Amine derivatives (e.g., hydrochloride salts) exhibit basicity and ionic character, contrasting with the acidic nature of the acetic acid group. This affects solubility and bioavailability .
Biological Activity
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety fused with an isoxazole ring, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 243.21 g/mol.
1. Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vivo studies demonstrated that derivatives of this compound can significantly reduce inflammation in models such as the rat complete Freund’s adjuvant assay. The mechanism appears to involve inhibition of leukotriene biosynthesis, a critical pathway in inflammatory responses .
3. Anticancer Activity
Preliminary studies highlight the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.63 |
| U-937 (Monocytic leukemia) | 12.5 |
| A549 (Lung cancer) | 10.0 |
These findings indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through several biochemical pathways:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anti-inflammatory Mechanism : It may inhibit enzymes involved in leukotriene synthesis, thereby reducing inflammation and associated pain .
- Anticancer Pathways : The induction of apoptosis in cancer cells could be linked to the modulation of cell cycle proteins and activation of caspases, leading to programmed cell death .
Case Studies
Several case studies have documented the effectiveness of compounds similar to this compound:
- Benzofuran Derivatives : A study on benzofuran derivatives revealed their ability to inhibit tumor growth in xenograft models, supporting their potential as anticancer agents.
- Isoxazole Compounds : Research highlighted that isoxazole derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting a broader applicability for compounds containing these functional groups .
Q & A
Basic: What synthetic methodologies are recommended for preparing [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid?
The compound can be synthesized via condensation reactions between benzofuran-containing precursors and isoxazole derivatives. A common approach involves refluxing intermediates (e.g., 1-benzofuran-2-carbaldehyde) with hydroxylamine or substituted acetic acid derivatives in acetic acid, followed by cyclization. Sodium acetate is often used as a catalyst to facilitate the formation of the isoxazole ring . For purification, recrystallization from dimethylformamide (DMF)/acetic acid mixtures is effective for removing unreacted starting materials .
Basic: How can X-ray crystallography be employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å, and β = 93.058° have been reported for structurally analogous benzofuran-isoxazole hybrids . Ensure high-resolution data collection (>1.0 Å) to resolve potential disorder in the benzofuran moiety .
Advanced: How can researchers resolve contradictions between NMR and X-ray data for this compound?
Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static solid-state structures. For example, NMR may show averaged signals for flexible acetic acid side chains, while X-ray data reveals a fixed conformation. Perform variable-temperature NMR to identify dynamic processes . Computational methods (DFT or MD simulations) can model these effects and validate experimental observations .
Advanced: What strategies are effective for studying the biological activity of this compound?
Use thermal shift assays (differential scanning fluorimetry) to screen for protein binding, as demonstrated for related benzoisoxazole-acetic acid derivatives targeting enzymes like farnesyl pyrophosphate synthase. Co-crystallization with target proteins (e.g., PaFPPS) can reveal binding modes, though weak fragment-like interactions may require structural optimization . Enzymatic assays at high concentrations (e.g., 10 mM) are necessary to detect low-affinity inhibitors .
Advanced: How can synthesis yields be optimized for derivatives with bulky substituents?
Steric hindrance in the benzofuran or isoxazole rings can reduce reaction efficiency. Mitigate this by:
- Using microwave-assisted synthesis to enhance reaction kinetics.
- Introducing electron-withdrawing groups (e.g., nitro) to activate intermediates.
- Employing catalytic acetic acid under reflux (110–120°C) to promote cyclization .
Monitor reaction progress via TLC (Rf ~0.16 in ethyl acetate/MeOH 5:1) .
Advanced: How do solvent polarity and pH affect the compound’s spectroscopic properties?
The acetic acid moiety exhibits pH-dependent solvatochromism. In polar aprotic solvents (e.g., DMSO), the carboxylate group deprotonates, shifting UV-Vis absorption maxima. In acidic media, protonation enhances fluorescence quantum yield due to reduced electron-withdrawing effects. Use systematic solvent studies (e.g., Kamlet-Taft parameters) to correlate spectral shifts with solvent polarity .
Advanced: What computational methods are suitable for modeling interactions with biological targets?
Perform docking studies (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., PDB: 4Q5G for PaFPPS). Focus on hydrogen bonding between the acetic acid group and active-site residues (e.g., Lys-207). MD simulations (>100 ns) can assess binding stability and conformational dynamics .
Advanced: How can polymorphism impact the physicochemical properties of this compound?
Polymorphs may differ in solubility and bioavailability. Screen for polymorphs using:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC : Identify melting point variations (>5°C indicates distinct forms).
- Solvent-drop grinding with ethanol or acetonitrile to induce phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
